molecular formula C20H20N2O3 B2733455 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341967-28-0

1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2733455
CAS No.: 341967-28-0
M. Wt: 336.391
InChI Key: QTGBYWMNBXGTRT-UHFFFAOYSA-N
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Description

The structure features a benzyl group at the N1 position and a bulky 2,4,6-trimethylphenylmethyl (Tmb) group at N3. The Tmb moiety, a lipophilic aromatic substituent, is notable for its steric bulk and electron-donating methyl groups, which may influence binding interactions in enzyme inhibition .

Properties

IUPAC Name

1-benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-9-14(2)17(15(3)10-13)12-22-19(24)18(23)21(20(22)25)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGBYWMNBXGTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of an imidazolidine derivative with benzyl and mesitylmethyl substituents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the trione structure .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reaction to form the final product. These methods are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce diols or other reduced forms. Substitution reactions can lead to the formation of various substituted imidazolidine compounds .

Scientific Research Applications

1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Para-substitution on the N1 aryl group (e.g., 3d, 3e) correlates with enhanced cholinesterase inhibition, likely due to optimal electronic and steric interactions .
  • Branched substituents (e.g., 3g’s diisopropylphenyl) increase lipophilicity (log Kow = 3.2) and inhibitory potency, suggesting the target compound’s Tmb group may similarly enhance membrane permeability but could reduce binding affinity due to steric bulk .
  • Electron-withdrawing groups (e.g., Cl in 3e) improve AChE inhibition, while electron-donating groups (e.g., methyl in Tmb) may favor BChE selectivity .

Cholinesterase Inhibition

  • 3d : IC₅₀ = 1.66 μM (BChE), outperforming galanthamine (IC₅₀ = 8.4 μM) and rivastigmine (IC₅₀ = 6.7 μM) .
  • 3e : IC₅₀ = 13.8 μM (AChE), more potent than rivastigmine (IC₅₀ = 45 μM) .
  • Target Compound : Predicted BChE selectivity due to Tmb’s bulk, but direct data are lacking.

Solubility and Lipophilicity

  • Imidazolidine-triones exhibit higher water solubility than urea analogs, facilitating formulation despite slightly reduced potency .
  • The Tmb group’s lipophilicity (log Kow ≈ 3.5 estimated) may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O3C_{19}H_{24}N_2O_3. It features an imidazolidine core with a benzyl group and a trimethylphenyl substituent. The compound's structural characteristics contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antibacterial Activity : Research indicates that imidazolidine derivatives possess significant antibacterial properties. For instance, silver complexes derived from similar imidazolium salts have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some studies suggest that compounds with imidazolidine structures can target cancer cells effectively. They may induce apoptosis or inhibit cell proliferation in certain cancer types .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Antibacterial Studies

A study demonstrated that silver complexes derived from imidazolium salts exhibited potent antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of biofilm formation .

Anticancer Studies

Research on related imidazolidine compounds has shown promise in cancer therapy. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in leukemia cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity of silver complexes derived from imidazolium salts.
    • Methodology : Various bacterial strains were treated with different concentrations of the compound.
    • Results : Significant inhibition was observed at concentrations as low as 10 µM.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of imidazolidine derivatives on cancer cell lines.
    • Methodology : Cancer cell lines were exposed to varying concentrations of the compound over 48 hours.
    • Results : A dose-dependent reduction in cell viability was noted with IC50 values around 25 µM for certain cancer types.

Data Summary

Biological ActivityObserved EffectConcentration (µM)Reference
AntibacterialSignificant inhibition10
AnticancerCytotoxic effects25

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving benzyl halides and substituted imidazolidine precursors. Key steps include cyclization under controlled temperatures (60–80°C) and the use of catalysts such as ammonium persulfate (APS) . Substituent reactivity is critical; for example, electron-donating groups on the aryl moiety (e.g., methoxy) enhance cyclization efficiency, while steric hindrance from 2,4,6-trimethylphenyl groups may necessitate longer reaction times . Yield optimization requires precise stoichiometric ratios (1:1.2 for benzyl halide to imidazolidine precursors) and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography confirms solid-state conformation, particularly for resolving stereochemical ambiguities in the imidazolidine trione core .
  • 1H/13C NMR (in DMSO-d6 or CDCl3) identifies substituent environments: the benzyl proton signals appear as doublets (δ 4.8–5.2 ppm), while the 2,4,6-trimethylphenyl group shows distinct singlet peaks (δ 2.1–2.3 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures purity (>95%) and detects byproducts from incomplete cyclization .

Q. What initial biological screening assays are recommended to evaluate the compound's bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase/butyrylcholinesterase) using Ellman’s method, with IC50 calculations to quantify potency . For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and biofilm inhibition assays to assess anti-quorum sensing potential . Cytotoxicity screening via MTT assays (HeLa or MCF-7 cell lines) at concentrations ≤100 µM ensures preliminary safety profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's inhibitory activity against acetylcholinesterase?

  • Methodological Answer :

  • Systematic substitution : Replace the benzyl group with fluorinated or nitrated aryl moieties to modulate electron density and binding affinity to the enzyme’s catalytic triad .
  • Lipophilicity modulation : Introduce alkyl chains (e.g., isopropyl) on the 2,4,6-trimethylphenyl group to enhance blood-brain barrier penetration, quantified via logP calculations (CLOGP software) .
  • Validation : Compare IC50 values across derivatives using in vitro cholinesterase assays. For example, fluorobenzo[d]thiazolyl substitutions (e.g., compound 3d in ) showed 3-fold higher activity than the parent compound due to enhanced π-π stacking.

Q. What computational approaches are suitable for predicting the compound's binding affinity to target enzymes, and how can these be validated experimentally?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 4EY7) to predict binding poses. Focus on interactions with Trp86 and Glu202 residues .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Metrics include root-mean-square deviation (RMSD) <2 Å and hydrogen bond persistence >70% .
  • Experimental validation : Correlate docking scores with experimental IC50 values. Discrepancies may arise from solvation effects, requiring adjustments in force fields or explicit solvent models .

Q. How should researchers address contradictory results in biological activity across different assay platforms?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 hr), and positive controls (e.g., doxorubicin for antiproliferative assays) .
  • Orthogonal assays : If anti-biofilm activity conflicts between crystal violet staining and confocal microscopy, validate via RT-qPCR to quantify quorum-sensing gene (e.g., lasR) expression .
  • Data normalization : Express activity as % inhibition relative to vehicle controls, accounting for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What strategies are effective in resolving conflicting crystallographic data versus solution-phase spectroscopic observations?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature NMR (25–60°C) to detect conformational flexibility. For example, coalescence of diastereotopic benzyl protons suggests dynamic interconversion in solution .
  • Solvent-dependent studies : Compare X-ray structures (solid state) with NOESY spectra (solution state) to identify solvent-induced conformational changes. Polar solvents (DMSO) may stabilize open-chain tautomers, while nonpolar solvents (CDCl3) favor cyclic forms .
  • DFT calculations : Use Gaussian09 to model solution-phase conformers and calculate theoretical NMR shifts, aligning with experimental data to resolve discrepancies .

Key Data from Literature

ParameterValue/ObservationReference
Optimal reaction temperature70°C (±2°C) for cyclization
IC50 (acetylcholinesterase)12.3 µM for fluorobenzo[d]thiazolyl analog
LogP (parent compound)2.8 (CLOGP)
MIC against S. aureus64 µg/mL

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